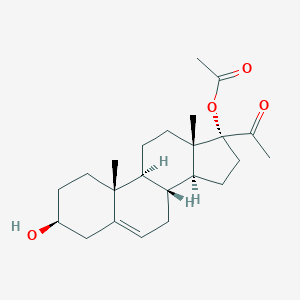

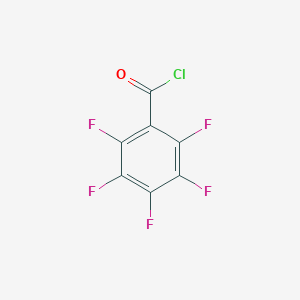

tert-butyl N-(1-cyanoethyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound tert-butyl N-(1-cyanoethyl)carbamate is not directly mentioned in the provided papers. However, the papers do discuss various tert-butyl carbamate derivatives and their synthesis, which can provide insights into the general behavior and characteristics of tert-butyl carbamate compounds. These derivatives are often used as intermediates in organic synthesis and can be modified to produce a wide range of chemical structures with potential applications in pharmaceuticals and materials science 910.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives is well-documented in the literature. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . Another example is the use of tert-butyl nitrite as a N1 synthon in a multicomponent reaction to form imidazoquinolines and isoquinolines . Enantioselective synthesis of tert-butyl carbamate derivatives is also possible, as demonstrated by the iodolactamization method used to produce benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate . These methods highlight the versatility of tert-butyl carbamate derivatives in synthetic chemistry.

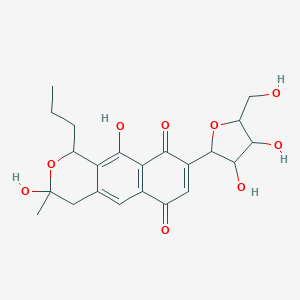

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of the tert-butyl group attached to the nitrogen atom of the carbamate moiety. This structural feature imparts steric bulk to the molecule, which can influence its reactivity and interaction with other chemical entities. The tert-butyl group is also known for its ability to serve as a protecting group in organic synthesis, as it can be readily introduced and removed under specific conditions .

Chemical Reactions Analysis

Tert-butyl carbamate derivatives participate in a variety of chemical reactions. They can act as building blocks in organic synthesis, as seen in the formation of N-(Boc)hydroxylamines when reacted with organometallics . The tert-butyl group can also be used to activate imines for the addition of nucleophiles and serve as a chiral directing group in asymmetric synthesis . Furthermore, the reactivity of tert-butyl-substituted compounds can be manipulated through various chemical transformations, such as the Friedel-Crafts reaction and subsequent substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by the tert-butyl group and the overall molecular structure. The steric bulk of the tert-butyl group can affect the solubility, boiling point, and melting point of the compound. The presence of the carbamate functional group also contributes to the compound's reactivity, particularly in the formation of bonds with nitrogen-containing groups. These properties are crucial for the compound's behavior in chemical reactions and its potential applications 910.

Scientific Research Applications

-

Palladium-Catalyzed Synthesis of N-Boc-Protected Anilines

-

Synthesis of Tetrasubstituted Pyrroles

-

Solubility Studies

Safety And Hazards

“tert-butyl N-(1-cyanoethyl)carbamate” is associated with several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

properties

IUPAC Name |

tert-butyl N-(1-cyanoethyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,1-4H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPKPFOKNXKRFTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-(1-cyanoethyl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dodecyl [2-(trifluoromethyl)phenyl] ether](/img/structure/B131779.png)

![2-[(3-Pyridinylmethyl)amino]-4,5,7-trimethylbenzothiazol-6-ol](/img/structure/B131781.png)